(1-Ethyl-4-methoxypiperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-4-methoxypiperidin-4-yl)methanamine is a chemical compound with the molecular formula C9H20N2O It is a piperidine derivative, characterized by the presence of an ethyl group at the first position, a methoxy group at the fourth position, and a methanamine group also at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-methoxypiperidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is then subjected to alkylation to introduce the ethyl group at the first position.
Methoxylation: The next step involves the introduction of the methoxy group at the fourth position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Methanamine Introduction: Finally, the methanamine group is introduced at the fourth position through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-4-methoxypiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(1-Ethyl-4-methoxypiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Ethyl-4-methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-4-methoxypiperidin-4-yl)methanamine
- (1-Ethyl-4-hydroxypiperidin-4-yl)methanamine
- (1-Ethyl-4-methoxypiperidin-4-yl)ethanamine
Uniqueness
(1-Ethyl-4-methoxypiperidin-4-yl)methanamine is unique due to the specific combination of functional groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(1-ethyl-4-methoxypiperidin-4-yl)methanamine |
InChI |
InChI=1S/C9H20N2O/c1-3-11-6-4-9(8-10,12-2)5-7-11/h3-8,10H2,1-2H3 |
InChI Key |
OLQBFYDTJDWAIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.